Enantiomeric Excess: Biocatalytic Synthesis Achieves >99% ee for (2R)-Configuration, Enabling Precise Stereochemical Control
Biocatalytic reduction employing enantiocomplementary alcohol dehydrogenases provides access to both the (S)- and (R)-enantiomers of 1-(4-methoxyphenyl)propan-2-ol with enantiomeric excesses exceeding 99% . This level of stereocontrol is critical for generating single-enantiomer compounds for pharmaceutical applications. In contrast, the racemic mixture (CAS 30314-64-8) inherently possesses 0% ee and would require costly and inefficient chiral separation .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee (achievable via biocatalytic reduction of 4-methoxyphenylacetone) |
| Comparator Or Baseline | Racemic 1-(4-methoxyphenyl)propan-2-ol: 0% ee; (2S)-enantiomer: >99% ee (achievable via complementary biocatalyst) |
| Quantified Difference | The (2R)-enantiomer is stereochemically distinct from the (2S)-enantiomer, precluding direct substitution. The >99% ee value represents a >99% absolute difference from the racemic mixture. |
| Conditions | Biocatalytic hydrogen-transfer reduction of 4-methoxyphenylacetone using enantiocomplementary alcohol dehydrogenases. |
Why This Matters
High enantiomeric purity is a non-negotiable requirement for chiral drug development, as the opposite enantiomer may be inactive or toxic.
